![molecular formula C8H7N3O B2410308 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone CAS No. 78109-26-9](/img/structure/B2410308.png)
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
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Overview
Description
“1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone” is a chemical compound with a molecular weight of 161.16 . It is a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . Recent advances have been made in synthetic methods to illustrate its reactivity and multifarious biological activity . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives has been developed based on the click chemistry approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 . This indicates that the compound has 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic methods and has shown diverse reactivity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 161.16 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Anticancer Agents
Imidazo[1,2-a]pyrazin-3-yl derivatives have shown promise as covalent anticancer agents. Researchers have explored their potential for treating cancers by utilizing them as core scaffolds. For instance, a series of novel KRAS G12C inhibitors were synthesized using imidazo[1,2-a]pyridine as the core backbone. Compound I-11 emerged as a potent anticancer agent for KRAS G12C-mutated cells, highlighting its potential for intractable cancer treatment .
Antibacterial and Antifungal Properties
Substituted imidazo[1,2-a]pyridines exhibit a broad spectrum of biological activity, including antibacterial and antifungal effects. These compounds have been investigated for their potential in combating microbial infections .
Antiviral Activity
Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives have been studied for their antiviral properties. These compounds may play a role in developing treatments for viral infections .
Anti-Inflammatory Agents
Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects. Researchers have explored their potential in managing inflammatory conditions .
Cardiovascular Applications
Imidazo[1,2-a]pyridine derivatives have been proposed for cardiovascular disease treatment. Their unique structure may offer therapeutic benefits in this context .
Neurological Disorders
While not extensively studied, imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem, have been used in medicine. These compounds are relevant to neurological disorders, including Alzheimer’s disease .
Mechanism of Action
Target of Action
Related compounds have been shown to interact with thePI3K-Akt-mTOR signaling pathway , a frequently activated signal transduction pathway in human malignancies. This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
It’s suggested that similar compounds may inhibit thePI3K-Akt-mTOR signaling pathway , thereby potentially suppressing tumor growth and proliferation .
Biochemical Pathways
Given its potential interaction with thePI3K-Akt-mTOR signaling pathway , it may influence various downstream effects related to cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone include:
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -6.78 cm/s
- Lipophilicity Log Po/w (iLOGP) : 1.53
- Water Solubility : Very soluble
These properties suggest that the compound has a high bioavailability and can cross the blood-brain barrier .
Result of Action
Related compounds have shown significant in vitro and in vivo anti-tumoral activities , suggesting that 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone may have similar effects.
Future Directions
properties
IUPAC Name |
1-imidazo[1,2-a]pyrazin-3-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVLCJBSKMBHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone |
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